molecular formula C17H13N3O5S2 B2640193 3-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide CAS No. 896285-51-1

3-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide

Cat. No. B2640193
M. Wt: 403.43
InChI Key: HJAHEFILCPNHAU-UHFFFAOYSA-N
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Description

The compound “3-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a methylsulfonyl group, and a thiazole ring with a nitrophenyl group attached. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a methylsulfonyl group, and a thiazole ring with a nitrophenyl group attached. The presence of these functional groups would likely influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the nitro group on the phenyl ring could potentially undergo reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, influencing the compound’s solubility and melting point .

Scientific Research Applications

Electrophysiological Activity

A study described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, highlighting their potency in in vitro Purkinje fiber assays comparable to that of known selective class III agents. This indicates the potential of the methylsulfonylamino group for producing class III electrophysiological activity in the N-substituted benzamide series (Morgan et al., 1990).

Carbonic Anhydrase Inhibition

Another study synthesized metal complexes of heterocyclic sulfonamide, demonstrating strong carbonic anhydrase inhibitory properties. These complexes were found to be very powerful inhibitors against human carbonic anhydrase isoenzymes, indicating the potential use of these compounds in medical research (Büyükkıdan et al., 2013).

Glucokinase Activation

Research on 3-alkoxy-5-phenoxy-N-thiazolyl benzamides, including compounds with the methylsulfonyl group, has identified potent and orally bioavailable glucokinase activators. These compounds have shown significant glucose-lowering effects in animal models, suggesting applications in diabetes management (Iino et al., 2009).

Antimalarial and Antiviral Properties

A theoretical investigation highlighted the antimalarial properties of sulfonamide derivatives and their potential utilization in COVID-19 drug research. This research provides insights into the reactivity and biological activity of these compounds, suggesting a broad spectrum of pharmacological applications (Fahim & Ismael, 2021).

Anticancer Activity

Indapamide derivatives, including compounds with sulfonyl groups, have been synthesized and evaluated for their pro-apoptotic activity against cancer cell lines. These studies demonstrate the potential of these compounds as anticancer agents (Yılmaz et al., 2015).

Gelation Properties

The role of methyl functionality and S⋯O interaction in gelation behavior has been explored in N-(thiazol-2-yl) benzamide derivatives, revealing the impact of molecular structure on gelation/non-gelation behavior. This research may inform the design of new materials with specific physical properties (Yadav & Ballabh, 2020).

Safety And Hazards

Without specific safety data for this compound, general safety precautions for handling similar organic compounds should be followed. This includes avoiding inhalation or skin contact, and using the compound in a well-ventilated area .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its potential biological activities and mechanism of action .

properties

IUPAC Name

3-methylsulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5S2/c1-27(24,25)14-7-3-5-12(9-14)16(21)19-17-18-15(10-26-17)11-4-2-6-13(8-11)20(22)23/h2-10H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAHEFILCPNHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide

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